N-(3-bromophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-bromophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide” is a chemical compound with the molecular formula C12H16BrNO . It is also known by other names such as “3-Bromo-N-((tetrahydro-2h-pyran-4-yl)methyl)aniline” and "3-Bromo-N-[(oxan-4-yl)methyl]aniline" .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromophenyl group (a benzene ring with a bromine atom), a tetrahydro-2H-pyran-4-yl group (a six-membered ring containing an oxygen atom), and a methoxy group (an oxygen atom bonded to a methyl group) attached to a nitrogen atom .Physical and Chemical Properties Analysis
This compound has a molecular weight of 270.17 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthetic Applications and Biological Activities
Synthetic Pathways and Organocatalysis
The use of isonicotinic acid as a dual and biological organocatalyst for the synthesis of pyranopyrazoles highlights innovative pathways in green chemistry and catalysis. Isonicotinic acid facilitates the preparation of complex molecules under solvent-free conditions, emphasizing the role of sustainable practices in chemical synthesis (Zolfigol et al., 2013).
Pharmacological Potential
Derivatives bearing the isonicotinoyl group have shown promising pharmacological activities, including antioxidant and anti-mycobacterial properties. The functionalization of molecules with isonicotinoyl derivatives led to compounds that exhibited significant inhibition against specific bacterial strains and demonstrated potential anti-cancer activities against human cancer cell lines (Bhirud et al., 2020).
Anticancer and Antiviral Activities
Research into pyrazoline-substituted thiazolidinones, synthesized from pyrazoline precursors, shows significant selectivity in inhibiting leukemia cell lines. This indicates the potential for designing targeted therapies against specific types of cancer cells (Havrylyuk et al., 2013).
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c19-15-2-1-3-16(11-15)21-18(22)14-4-7-20-17(10-14)24-12-13-5-8-23-9-6-13/h1-4,7,10-11,13H,5-6,8-9,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOCDOTUMXXQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.